Estradiol hexahydrobenzoate

Description

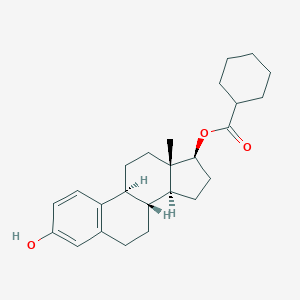

Structure

2D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h8,10,15-16,20-23,26H,2-7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRCALGRJCHPRV-BZDYCCQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934253 | |

| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15140-27-9 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15140-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol hexahydrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015140279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL HEXAHYDROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI3496530P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Advanced Chemical Characterization for Research

Methodologies for Estradiol (B170435) Hexahydrobenzoate Synthesis

The synthesis of estradiol hexahydrobenzoate primarily involves the esterification of the parent estradiol molecule. The specific position of esterification (at the C3 phenolic hydroxyl group or the C17 aliphatic hydroxyl group) can be controlled through carefully selected reaction pathways and conditions.

The formation of this compound is achieved through esterification, where estradiol is reacted with a hexahydrobenzoyl derivative. The choice of reagents and reaction conditions is critical for directing the esterification to the desired hydroxyl group and optimizing the yield.

Commonly, hexahydrobenzoyl chloride or hexahydrobenzoic anhydride (B1165640) is used as the acylating agent. The reaction can be optimized to produce either the 3-monoester, the 17-monoester, or the 3,17-diester.

Synthesis of Estradiol-3-hexahydrobenzoate: To achieve monoesterification at the 3-position, a Schotten-Baumann reaction is often employed. This involves reacting estradiol with hexahydrobenzoyl chloride in a solvent like acetone, in the presence of an aqueous alkali hydroxide (B78521) solution, such as sodium hydroxide. This method selectively targets the more acidic phenolic hydroxyl group at the C3 position.

Synthesis of Estradiol-3,17-dihexahydrobenzoate: Diacylation at both the 3- and 17-positions is typically carried out in the presence of a tertiary base, such as pyridine. Pyridine acts as both the solvent and a catalyst, facilitating the reaction of both hydroxyl groups with the acylating agent (e.g., hexahydrobenzoyl chloride).

The table below summarizes typical laboratory conditions for these esterification reactions.

| Target Compound | Acylating Agent | Solvent | Base | Typical Yield |

| Estradiol-3-hexahydrobenzoate | Hexahydrobenzoyl chloride | Acetone | Aqueous Sodium Hydroxide | ~81% |

| Estradiol-3,17-dihexahydrobenzoate | Hexahydrobenzoyl chloride | Pyridine | Pyridine | High |

For the specific synthesis of estradiol-17-hexahydrobenzoate, a common and effective strategy involves a two-step process: initial diacylation followed by selective hydrolysis. This method provides a controlled route to the 17-monoester, which can be challenging to obtain directly due to the higher reactivity of the C3 hydroxyl group under many conditions.

The process begins with the synthesis of the estradiol-3,17-dihexahydrobenzoate as described above. Subsequently, this diester is subjected to selective hydrolysis to cleave the ester at the C3 position while leaving the C17 ester intact. This selectivity is possible because the phenolic ester at C3 is more labile to basic hydrolysis than the aliphatic ester at C17.

The reaction is typically performed using a suitable aqueous base, such as sodium hydroxide or an alkali carbonate, in a water-miscible solvent like ethanol (B145695) or methanol. The reaction temperature can be controlled, ranging from room temperature to the reflux temperature of the solvent, to optimize the selective removal of the 3-hexahydrobenzoyl group. Following the reaction, the desired estradiol-17-hexahydrobenzoate can be isolated and purified from the reaction mixture.

Advanced Chromatographic and Spectroscopic Techniques for Research Material Analysis

The analysis of synthesized this compound is crucial to confirm its identity, purity, and quantity. High-performance liquid chromatography, mass spectrometry, and spectroscopic methods are indispensable tools in this process.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and separating it from starting materials, byproducts, and potential isomers (e.g., the 3-monoester vs. the 17-monoester).

Reversed-phase HPLC is the most common modality used for this purpose. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

The following table outlines a typical set of HPLC conditions for the analysis of estradiol esters.

| Parameter | Description |

| Column | Reversed-phase C18 or Phenyl (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector set at a wavelength between 205-230 nm |

| Temperature | 25 °C |

This method allows for the effective separation of estradiol, estrone, and their various esters, enabling accurate purity assessment of the synthesized this compound. waters.comnih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity for the analysis of this compound. nih.gov It is particularly valuable for unambiguous structural confirmation and for quantification at very low concentrations.

Estrogens, however, can exhibit poor ionization efficiency with standard electrospray ionization (ESI). To overcome this, derivatization is often employed to introduce a readily ionizable moiety onto the molecule, significantly enhancing detection sensitivity. nih.govthermofisher.com Common derivatizing agents include dansyl chloride and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS). nih.govthermofisher.com The derivatization reaction targets the phenolic hydroxyl group.

For quantification, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This technique involves selecting the specific molecular ion (precursor ion) of the derivatized analyte and then monitoring for a specific, characteristic fragment ion (product ion) produced by collision-induced dissociation. This process provides exceptional selectivity and reduces background noise.

For instance, FMP-derivatized estradiol (a close structural analog) shows a specific precursor-to-product ion transition (m/z 364→128) that can be used for its selective detection. nih.govresearchgate.net A similar specific transition would be established for derivatized this compound in a research setting to ensure accurate quantification.

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation of newly synthesized this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The esterification of estradiol results in characteristic changes in the IR spectrum.

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance for this compound |

| O-H Stretch (Alcohol/Phenol) | 3200-3600 (broad) | Present for the remaining hydroxyl group (at C3 or C17) |

| C-H Stretch (Aromatic) | 3000-3100 | Confirms presence of the aromatic A-ring |

| C-H Stretch (Aliphatic) | 2850-3000 | Confirms presence of the steroid nucleus and hexahydrobenzoate ring |

| C=O Stretch (Ester) | 1715-1750 | Key signal confirming the presence of the ester group. orgchemboulder.com |

| C=C Stretch (Aromatic) | 1500-1600 | Confirms presence of the aromatic A-ring |

| C-O Stretch (Ester) | 1000-1300 | Confirms presence of the ester linkage. orgchemboulder.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the precise location of the ester group.

¹H NMR: In the ¹H NMR spectrum of estradiol-17-hexahydrobenzoate, the proton attached to the carbon bearing the ester group (H-17) would experience a significant downfield shift compared to its position in unesterified estradiol (around 3.7 ppm). This shift, typically to the 4.5-4.8 ppm region, is a clear indicator of esterification at the C17 position. Additional signals corresponding to the protons of the cyclohexyl ring of the hexahydrobenzoate moiety would also be present, typically in the upfield aliphatic region.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbon of the ester carbonyl (C=O) would appear far downfield, typically in the 170-180 ppm range. The carbon attached to the ester oxygen (C-17) would also be shifted downfield compared to its position in the parent estradiol. The signals from the hexahydrobenzoate ring carbons would also be identifiable.

By combining these advanced analytical techniques, researchers can confidently synthesize, purify, and characterize this compound, ensuring the quality and reliability of the material for further investigation.

Molecular Pharmacology and Estrogen Receptor Biology

Estrogen Receptor Subtype Selective Activation by Estradiol (B170435) (Derived from Estradiol Hexahydrobenzoate)

Estradiol's biological activity is mediated by its binding to and activation of different estrogen receptor (ER) subtypes. The primary mediators of estradiol's genomic effects are the nuclear receptors, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.gov In addition to these, a G protein-coupled receptor known as GPER (G protein-coupled estrogen receptor) has been identified as mediating rapid, non-genomic estrogenic effects. frontiersin.orgnih.gov

Estradiol exhibits high-affinity binding to both ERα and ERβ, although its affinity for each subtype can differ. Saturation ligand-binding analyses have shown that estradiol binds with high affinity to both human ERα and ERβ. oup.comresearchgate.net Studies have reported dissociation constants (Kd) for 17β-estradiol in the nanomolar range for both receptors, indicating strong binding. oup.com Specifically, one study found the Kd for 16α-iodo-17β-estradiol to be 0.1 nM for human ERα and 0.4 nM for rat ERβ. oup.com While both are high-affinity interactions, this suggests a slightly higher affinity for ERα in this particular system. The binding is stereospecific, with 17β-estradiol showing a significantly higher affinity than its stereoisomer, 17α-estradiol. oup.com

Binding Affinities of Estradiol for Estrogen Receptor Subtypes

| Receptor Subtype | Ligand | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| Human ERα | 16α-iodo-17β-estradiol | 0.1 nM | oup.com |

| Rat ERβ | 16α-iodo-17β-estradiol | 0.4 nM | oup.com |

| Rat ERβ | 17β-estradiol | 0.6 nM | oup.com |

Estradiol is a primary endogenous ligand for the G Protein-Coupled Estrogen Receptor (GPER), which mediates rapid, non-genomic signaling. frontiersin.orgnih.gov Upon estradiol binding, GPER activates heterotrimeric G proteins, leading to the stimulation of various downstream signaling cascades. nih.gov This can include the production of cAMP and the activation of Src and sphingosine (B13886) kinase. nih.gov The signaling initiated by GPER is fundamentally distinct from the genomic pathways of ERα and ERβ, occurring on a much faster timescale. frontiersin.org GPER activation can lead to the transactivation of other receptors, such as the epidermal growth factor receptor (EGFR), further amplifying the signaling cascade. nih.govnih.gov

The kinetics of estradiol's interaction with GPER are characterized by rapid association and dissociation, consistent with the transient nature of G protein-coupled receptor signaling. mdpi.com This rapid signaling can lead to downstream effects such as calcium mobilization and the activation of protein kinases within minutes. nih.gov

Ligand-Receptor Binding Kinetics and Computational Modeling

The interaction between estradiol and its receptors is a dynamic process characterized by specific kinetic parameters. Computational methods, including molecular docking and dynamics simulations, provide valuable insights into the structural basis of these interactions.

Competitive binding assays are used to determine the relative binding affinity of a ligand for a receptor by measuring its ability to displace a labeled reference ligand. In such assays, the concentration of a competitor ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. From the IC50 value, the inhibition constant (Ki) can be calculated, which reflects the binding affinity of the competitor. A competitive binding assay using a fluorescein-labeled estradiol derivative yielded an IC50 value of 2.82 nM for unlabeled 17β-estradiol, corresponding to a Ki value of 0.65 nM. nih.gov These assays are crucial for understanding how different compounds interact with the estrogen receptor and for screening potential endocrine-disrupting chemicals. korea.ac.krnih.gov The free concentration of the ligand, rather than the nominal concentration, is considered a more accurate dose-metric in these assays. nih.govkorea.ac.kr

Inhibition Constants for Estradiol in Competitive Binding Assays

| Assay Type | Reference Ligand | IC50 of 17β-estradiol | Ki of 17β-estradiol | Reference |

|---|---|---|---|---|

| Fluorescence Polarization | 17α-fluorescein-labeled estradiol derivative | 2.82 nM | 0.65 nM | nih.gov |

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its receptor at an atomic level. mdpi.com These simulations have provided detailed insights into the conformational changes that occur in the estrogen receptor upon estradiol binding. nih.govacs.org Estradiol binds within a deeply buried, largely hydrophobic cavity in the ligand-binding domain of the estrogen receptor. h-its.org

Molecular dynamics simulations have shown that the binding of an agonist like estradiol leads to a more restrained and stable conformation of the receptor complex, whereas antagonist binding results in increased fluctuations. biorxiv.org These simulations have also elucidated the crucial role of specific amino acid residues, such as His524, in maintaining the biologically active conformation of the receptor through a network of hydrogen bonds. nih.govacs.org This stabilization is key to the subsequent recruitment of co-activator proteins and the initiation of transcription. nih.gov

Post-Receptor Signal Transduction Pathways Modulated by Estradiol

Beyond direct genomic regulation, estradiol binding to its receptors initiates a variety of non-genomic signaling cascades that can indirectly influence gene expression and cellular function. nih.gov These rapid signaling events are often initiated by membrane-associated estrogen receptors, including GPER and populations of ERα and ERβ located at the plasma membrane. frontiersin.orgnih.gov

Activation of these membrane receptors can trigger several key signaling pathways:

MAPK/ERK Pathway: Estradiol has been shown to rapidly activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway in various cell types. molbiolcell.orgresearchgate.net This activation can lead to the phosphorylation of downstream transcription factors and contribute to cellular proliferation.

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another important pathway activated by estradiol. researchgate.net This pathway is involved in cell survival, growth, and proliferation.

Protein Kinase C (PKC) Pathway: Estradiol can induce the activation of protein kinase C (PKC), which is involved in a wide range of cellular processes. molbiolcell.org

Calcium Mobilization: Estradiol binding to membrane receptors, particularly GPER, can lead to a rapid increase in intracellular calcium concentrations, which acts as a second messenger to modulate the activity of various enzymes and proteins. nih.gov

These non-genomic pathways can crosstalk with each other and with the genomic signaling pathways, creating a complex and integrated cellular response to estradiol. nih.gov For instance, signaling cascades initiated at the cell membrane can lead to the phosphorylation and activation of transcription factors that then regulate the expression of target genes in the nucleus. frontiersin.org

Non-Genomic Signaling Cascades and Rapid Cellular Responses

Certain physiological responses to estradiol occur within seconds to minutes, a timeframe too short to be accounted for by genomic transcription and translation. nih.gov These rapid effects are mediated by non-genomic signaling pathways, which are typically initiated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm. nih.govresearchgate.net

These membrane-associated estrogen receptors (mERs), which can include isoforms of ERα and ERβ as well as the G protein-coupled estrogen receptor (GPER), can rapidly influence cellular function upon estradiol binding. nih.govfrontiersin.orgresearchgate.net Activation of these receptors triggers a variety of intracellular signaling cascades. nih.gov

Key non-genomic pathways activated by estradiol include:

Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) Pathway : This cascade is frequently activated by mERs and plays a role in cell proliferation and differentiation. imrpress.com

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : This pathway is crucial for cell survival and metabolism. nih.govfrontiersin.org

Protein Kinase C (PKC) and Protein Kinase A (PKA) : Activation of these kinases can lead to the modulation of various cellular proteins and ion channels. nih.govresearchgate.net

These rapid signaling events can lead to immediate cellular responses, such as the modulation of ion channel activity, the release of intracellular calcium, and the activation of enzymes like endothelial nitric oxide synthase (eNOS). researchgate.netnih.govresearchgate.net Furthermore, a significant degree of crosstalk exists between the non-genomic and genomic pathways. The kinases activated through non-genomic signaling can phosphorylate nuclear ERs and their co-regulators, thereby modulating their transcriptional activity. nih.govnih.gov This integration of rapid and long-term signaling allows for a more complex and finely tuned cellular response to estradiol.

Table 2: Comparison of Genomic and Non-Genomic Estrogen Signaling

| Feature | Genomic Signaling | Non-Genomic Signaling |

| Location of Receptor | Primarily nucleus and cytoplasm researchgate.net | Plasma membrane and cytoplasm nih.govresearchgate.net |

| Response Time | Hours to days nih.gov | Seconds to minutes nih.gov |

| Primary Mechanism | Direct or indirect modulation of gene transcription nih.govnih.gov | Activation of intracellular kinase cascades and second messengers nih.govfrontiersin.org |

| Key Mediators | Nuclear ERα/ERβ, EREs, Co-activators nih.govnih.gov | Membrane ERα/ERβ, GPER, MAPK, PI3K/Akt nih.govfrontiersin.org |

| Cellular Outcome | Altered protein synthesis, long-term changes in cell function nih.gov | Rapid changes in ion flux, enzyme activity, and modulation of nuclear signaling nih.govresearchgate.net |

Pharmacokinetic and Biotransformation Research of Estradiol Hexahydrobenzoate

Absorption, Distribution, and Bioavailability Studies in Research Models

As a long-chain ester of estradiol (B170435), estradiol hexahydrobenzoate is designed for parenteral administration, typically intramuscular injection, which allows for a slow release of the active hormone, estradiol, from the injection site. This formulation creates a depot effect, leading to a prolonged therapeutic action.

Following intramuscular administration of estradiol esters like this compound, the parent compound is gradually absorbed into the systemic circulation. However, it is the subsequent hydrolysis to estradiol and its metabolites that are of primary pharmacological importance. The systemic exposure profile is characterized by a delayed peak concentration (Cmax) and a prolonged elimination half-life of estradiol compared to the administration of unesterified estradiol nih.gov.

Research on similar long-acting estradiol esters, such as estradiol cypionate, in animal models like feral cats, has demonstrated that intramuscular administration results in sustained serum concentrations of estradiol-17β. For instance, mean peak serum concentrations of estradiol-17β were observed to increase with the dose of estradiol cypionate administered nih.gov. While specific data for this compound is limited, a similar dose-dependent and sustained exposure to estradiol would be anticipated.

The primary metabolites found in systemic circulation following the administration of estradiol esters are estradiol itself, estrone, and their conjugated forms nih.govfda.gov. The ratio of estradiol to estrone can be influenced by the route of administration, with parenteral routes generally favoring higher estradiol levels compared to oral administration, which undergoes significant first-pass metabolism nih.gov.

Table 1: Illustrative Systemic Exposure Parameters of Estradiol Following Administration of Different Estradiol Esters (Adapted from various preclinical and clinical studies)

| Parameter | Estradiol Cypionate (IM in cats) nih.gov | Estradiol Valerate (Oral in humans) nih.gov |

| Cmax (pg/mL) | 365 - 1447 (dose-dependent) | ~100-300 |

| Tmax (days) | ~2-4 | ~0.5-1 |

| Terminal Half-life (days) | ~5-8 | ~0.6-0.7 |

Comparisons of different estradiol esters in the same species, such as mares, have shown variations in the plasma estradiol profiles. For instance, estradiol benzoate (B1203000) resulted in a more pronounced peak in plasma estradiol concentration 24 hours after administration compared to estradiol cypionate, which showed a peak at 48 hours nih.gov. These findings highlight that the type of ester significantly influences the absorption and release profile of estradiol. While direct interspecies pharmacokinetic data for this compound is not extensively documented, it is expected that its pharmacokinetic profile would also exhibit species-specific variations.

Ester Hydrolysis and Metabolism to Estradiol

This compound is a prodrug, meaning it is biologically inactive and must be converted in the body to the active compound, estradiol nih.gov. This conversion is achieved through the hydrolysis of the hexahydrobenzoate ester bond.

The hydrolysis of estradiol esters is an enzymatic process. Studies on various estradiol esters have shown that the rate of hydrolysis can be influenced by the length and structure of the ester chain tandfonline.com. The enzymatic hydrolysis of the ester group at the 17th position of estradiol has been found to follow first-order kinetics tandfonline.com.

Research on the skin permeation and bioconversion of different estradiol esters demonstrated that the rate of appearance of estradiol was dependent on the ester, following the order: diacetate > valerate > heptanoate > cypionate > acetate tandfonline.com. This suggests that the enzymatic hydrolysis kinetics vary based on the ester moiety.

The enzymes responsible for the hydrolysis of ester-based prodrugs are broadly classified as esterases researchgate.net. These include carboxylesterases, which are widely distributed in the body, including the liver, plasma, and other tissues researchgate.net.

Studies in human breast cancer cells (MCF-7) have identified estrogen-dependent esterase activity that hydrolyzes estradiol esters nih.gov. The relative rates of hydrolysis were found to be estradiol acetate > estradiol valerate > estradiol stearate nih.gov. This indicates the presence of specific enzymes capable of activating these prodrugs. The enzymes involved in the activation of this compound are presumed to be non-specific carboxylesterases, though specific enzyme characterization for this compound is not well-documented.

Estradiol and Metabolite Profiling in Biological Matrices

Accurate measurement of estradiol and its metabolites in biological matrices such as plasma, serum, and tissues is essential for pharmacokinetic studies. Various analytical techniques are employed for this purpose, with mass spectrometry-based methods being the gold standard due to their high sensitivity and specificity nih.govbiorxiv.org.

The primary metabolites of estradiol include estrone, estriol, and catechol estrogens like 2-hydroxyestradiol and 4-hydroxyestradiol wikipedia.orgnih.gov. These metabolites can be further conjugated with glucuronic acid or sulfate, primarily in the liver, to facilitate their excretion nih.gov.

Analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the simultaneous quantification of multiple estrogen metabolites in a single sample nih.govbiorxiv.org. Sample preparation often involves liquid-liquid or solid-phase extraction to isolate the analytes from the biological matrix nih.gov. For certain analyses, enzymatic hydrolysis is used to measure total (conjugated and unconjugated) estrogen concentrations nih.gov.

Table 2: Common Analytical Techniques for Estradiol and Metabolite Profiling

| Technique | Analytes Measured | Sample Matrix | Key Features |

| LC-MS/MS | Estradiol, Estrone, Estriol, and other metabolites (conjugated and unconjugated) | Plasma, Serum, Urine, Tissue | High sensitivity and specificity, allows for multiplexing nih.govbiorxiv.orgnih.gov. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Estradiol and its metabolites | Plasma, Urine | Requires derivatization, good sensitivity mst.dk. |

| Immunoassays (e.g., RIA, ELISA) | Estradiol, Estrone | Plasma, Serum | Prone to cross-reactivity, less specific for low concentrations nih.govwaters.com. |

The development of sensitive and specific analytical methods is crucial for accurately characterizing the pharmacokinetic profile of this compound and understanding its metabolic fate in the body.

Phase I (e.g., Hydroxylation) and Phase II (e.g., Glucuronidation, Sulfation) Metabolism Pathways

Upon administration, this compound is hydrolyzed by esterase enzymes, releasing estradiol and hexahydrobenzoic acid. The liberated estradiol then undergoes extensive metabolism, primarily in the liver, but also in other tissues such as the gut. drugbank.com The metabolic pathways are broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: Hydroxylation

The primary Phase I metabolic pathway for estradiol is hydroxylation, catalyzed by various cytochrome P450 (CYP) enzymes. clinpgx.org This process introduces hydroxyl (-OH) groups onto the steroid nucleus, increasing its water solubility and preparing it for Phase II conjugation. The main hydroxylation reactions occur at the 2, 4, and 16α positions of the estradiol molecule.

2-Hydroxylation: This is the major oxidative pathway for estradiol, leading to the formation of 2-hydroxyestradiol. This reaction is predominantly catalyzed by CYP1A2 and CYP3A4 in the liver. drugbank.com

4-Hydroxylation: This pathway produces 4-hydroxyestradiol and is also mediated by CYP enzymes, particularly CYP1B1.

16α-Hydroxylation: This results in the formation of estriol, a less potent estrogen.

These hydroxylated metabolites, known as catechol estrogens, can be further metabolized by catechol-O-methyltransferase (COMT) to form methoxyestrogens. clinpgx.org

Phase II Metabolism: Glucuronidation and Sulfation

Following Phase I hydroxylation, the metabolites of estradiol, as well as estradiol itself, undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the hydroxyl groups, further increasing water solubility and facilitating excretion.

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to estradiol and its metabolites by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms, including UGT1A1, are involved in this process. oup.com

Sulfation: In this pathway, a sulfonate group is added by sulfotransferases (SULTs), with SULT1E1 being a key enzyme for the sulfation of estradiol. oup.com

The resulting glucuronide and sulfate conjugates are water-soluble and can be readily eliminated from the body, primarily through urine and bile. drugbank.com

| Metabolic Phase | Reaction | Key Enzymes | Primary Metabolites |

|---|---|---|---|

| Phase I | 2-Hydroxylation | CYP1A2, CYP3A4 | 2-Hydroxyestradiol |

| 4-Hydroxylation | CYP1B1 | 4-Hydroxyestradiol | |

| 16α-Hydroxylation | CYP3A4 | Estriol | |

| Phase II | Glucuronidation | UGT1A1 and other UGTs | Estradiol-glucuronides |

| Sulfation | SULT1E1 | Estradiol-sulfates |

Role of Gut Microbiota in Estradiol Metabolism and Enterohepatic Recirculation

The gut microbiota plays a crucial role in the metabolism and bioavailability of estrogens through a process known as enterohepatic recirculation. nih.gov After conjugation in the liver, a significant portion of estradiol glucuronides and sulfates are excreted into the bile and subsequently enter the intestinal tract. ujms.net

Within the gut, certain bacteria possess enzymes, most notably β-glucuronidase and sulfatase, that can deconjugate these estrogen metabolites. nih.govnih.gov This enzymatic action liberates free estradiol, which can then be reabsorbed from the intestine back into the bloodstream. This process of secretion into the bile, deconjugation in the gut, and reabsorption is termed enterohepatic recirculation. ujms.netnih.gov

The composition and activity of the gut microbiome, collectively referred to as the "estrobolome," can therefore significantly influence systemic estrogen levels. shayahealth.com A gut microbiome rich in β-glucuronidase-producing bacteria can lead to increased deconjugation and reabsorption of estrogens, thereby elevating circulating levels of active estradiol. tandfonline.com Conversely, a less diverse gut microbiota with lower β-glucuronidase activity can result in greater fecal excretion of estrogen conjugates and lower systemic estrogen levels. nih.govshayahealth.com

Diet can also influence this process, as demonstrated by studies showing that diets high in fiber can increase fecal excretion of estrogens, likely by altering the gut microbiome and reducing enterohepatic recirculation. nih.gov

| Factor | Effect on Enterohepatic Recirculation | Mechanism | Impact on Circulating Estradiol Levels |

|---|---|---|---|

| High Gut Microbiota Diversity | Variable | Balanced enzymatic activity. | Homeostatic regulation. |

| High β-glucuronidase Activity | Increased | Enhanced deconjugation of estrogen glucuronides. | Increased |

| Low β-glucuronidase Activity | Decreased | Reduced deconjugation of estrogen glucuronides. | Decreased |

| High Fiber Diet | Decreased | Alters gut transit time and microbial composition, leading to increased fecal excretion. nih.gov | Decreased nih.gov |

Preclinical Efficacy and Mechanistic Studies in Animal Models

Reproductive System Modulation

Preclinical research utilizing animal models has been instrumental in elucidating the significant impact of estradiol (B170435) esters, such as Estradiol hexahydrobenzoate, on the male reproductive system. These studies provide foundational knowledge on the hormonal modulation of reproductive organ structure and function.

Administration of estradiol esters in male animal models consistently demonstrates marked alterations in gonadal morphology. Chronic exposure in rats has been shown to induce a significant decrease in the weight of the testes, epididymis, seminal vesicles, and prostate. researchgate.net This reduction in organ size is a primary indicator of the potent effects of exogenous estrogen on male reproductive tissues. nih.gov

Table 1: Effects of Estradiol Ester Administration on Male Rat Gonadal Morphology

| Parameter | Observation | Source(s) |

|---|---|---|

| Testicular Weight | Decreased | nih.gov, researchgate.net |

| Epididymal Weight | Decreased | nih.gov, nih.gov |

| Seminal Vesicle Size | Decreased | nih.gov, researchgate.net |

| Seminiferous Tubule Diameter | Decreased | researchgate.net |

The morphological changes induced by this compound are directly linked to profound impacts on sperm production and quality. Research indicates that androgen deprivation resulting from estradiol administration leads to impaired spermatogenesis and a reduction in the number of germ cells. researchgate.net This inhibition of spermatogenic activity is a key factor in the compound's anti-fertility effects. nih.gov

In studies with estradiol benzoate (B1203000), researchers observed a significant reduction in the testicular and cauda epididymal sperm population. nih.gov This decrease in sperm count is often accompanied by a complete loss of sperm motility and a notable increase in the percentage of abnormal spermatozoa. nih.govnih.gov In some rat studies, these effects culminated in a 100% failure in fertility among the treated animals. nih.gov Further mechanistic studies in mice have shown that estradiol benzoate can inhibit the proliferation of spermatogenic cells by down-regulating the expression of factors related to the cell cycle. rutgers.edu Research in a mouse model also found that estradiol therapy resulted in altered sperm motility, even when the presence of mature sperm was not affected. nih.gov

Table 2: Impact of Estradiol Ester Treatment on Spermatogenesis and Sperm Parameters

| Parameter | Finding | Source(s) |

|---|---|---|

| Spermatogenesis | Impaired; reduced number of germ cells | researchgate.net |

| Spermatogenic Cell Proliferation | Inhibited | rutgers.edu |

| Sperm Count | Reduced in testis and epididymis | nih.gov, nih.gov |

| Sperm Motility | Decreased / Complete loss | nih.gov, nih.gov, nih.gov |

| Sperm Morphology | Increased number of abnormal spermatozoa | nih.gov |

Animal models are crucial for investigating the physiological effects of gender-affirming hormone therapy (GAHT). Estradiol esters are utilized in these preclinical models to simulate the effects of feminizing hormone therapy. nih.gov These studies aim to understand the long-term consequences of hormone administration on reproductive health and other physiological systems, providing data that is ethically challenging to obtain from human studies. nih.govnih.gov

Rodent models treated with estradiol-containing regimens exhibit phenotypic results that parallel those observed in human patients. nih.gov For instance, male mice treated with estradiol show suppressed testosterone (B1683101) levels and elevated estradiol levels, mimicking the hormonal profile of individuals undergoing feminizing GAHT. nih.gov These animal models have confirmed that estradiol therapy leads to a decreased size of testicles and the epididymis. nih.gov The development of robust animal models is considered a promising opportunity to investigate the extent of reversibility of these reproductive changes and to inform clinical counseling regarding fertility preservation. nih.govnih.gov

Neurobiological and Cognitive System Investigations

Beyond the reproductive system, preclinical studies have explored the influence of estradiol esters on the central nervous system, revealing significant effects on behavior, learning, and the underlying neural structures.

Estradiol has been shown to modulate behavioral arousal and general motor activity in animal models. In studies using ovariectomized female mice, treatment with estradiol benzoate increased running wheel activity by more than 2.5-fold compared to control animals. nih.gov This effect on motor activity followed an inverted U-shaped dose-response curve, where moderate doses were more effective than higher or lower doses. nih.gov Similarly, long-term estrogen treatment was found to increase open-field activity, including crossings and rearings, in ovariectomized rats. rutgers.edu

The mechanism for this increased arousal is hypothesized to involve the modulation of sleep-regulating molecules. The observed increase in motor activity in mice correlated with decreased mRNA expression of lipocalin-type prostaglandin (B15479496) D synthase (L-PGDS) and adenosine (B11128) A(2A) receptors in sleep-active areas of the brain, such as the preoptic area. nih.gov These findings suggest that estradiol may enhance behavioral arousal by reducing the levels of known sleep-inducing molecules within key brain regions. nih.gov

A substantial body of research in animal models demonstrates that estradiol enhances cognitive functions, particularly learning and memory. nih.govnih.gov Studies using ovariectomized rodents have shown that estrogen replacement improves performance in various spatial memory tasks, such as the water maze and radial arm maze. nih.govrutgers.edu For example, estradiol benzoate treatment in mice significantly reduced the time and distance required to find a hidden platform in a water maze, indicating improved spatial memory. nih.gov

These cognitive enhancements are associated with estradiol's effects on synaptic plasticity. Estrogen has been shown to promote synaptogenesis and facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory. researchgate.netnih.gov At the ultrastructural level, estradiol benzoate replacement in mice was found to normalize changes induced by ovariectomy, such as by reducing the width of the synaptic cleft and increasing the thickness of the postsynaptic density (PSD) in the frontal cortex and hippocampus. nih.gov Mechanistic studies suggest that estradiol triggers actin polymerization within dendritic spines through a specific signaling cascade, which effectively reorganizes the sub-synaptic cytoskeleton in a manner that lowers the threshold for lasting synaptic changes. nih.gov This influence on the physical structure of synapses is believed to be a key mechanism through which estradiol facilitates learning and memory consolidation. nih.govnih.gov

Table 3: Summary of Estradiol Ester Effects on Neurobiology and Cognition in Animal Models

| Domain | Specific Effect | Key Findings | Source(s) |

|---|---|---|---|

| Behavior & Arousal | Motor Activity | Increased running wheel and open-field activity. | nih.gov, rutgers.edu |

| Arousal Mechanism | Decreased expression of sleep-inducing molecules (L-PGDS, A(2A) receptors) in the preoptic area. | nih.gov | |

| Cognition | Learning & Memory | Enhanced performance in spatial memory tasks (e.g., water maze, radial arm maze). | nih.gov, nih.gov, rutgers.edu |

| Synaptic Plasticity | Synaptic Structure | Reduced synaptic cleft width; increased postsynaptic density (PSD) thickness. | nih.gov |

Systemic and Organ-Specific Physiological Responses

Estradiol plays a significant role in facilitating liver regeneration following injury. A key study in female Wistar rats demonstrated that this compound improved liver regeneration after a 70% hepatectomy. scispace.comresearchgate.net In this model, the administration of this compound led to a significantly higher gain in liver volume after seven days compared to a control group. scispace.com The proliferative response was confirmed at the cellular level, with a higher average of proliferating cell nuclear antigen (PCNA) positive nuclei in the estradiol group at both 36 hours and 7 days post-hepatectomy. scispace.comresearchgate.net

These findings are supported by observations that plasma concentrations of estradiol naturally increase in the hours following a hepatectomy in male rats, suggesting it may be an endogenous signal for regeneration. scispace.comresearchgate.net The mechanism is linked to the presence of estrogen receptors in the liver. researchgate.net Administration of 17-beta-estradiol induces a rapid translocation of these receptors from the cytoplasm to the nuclei of liver cells. scispace.com Studies using ERα knockout mice have confirmed the essential role of this specific receptor, showing that estradiol administration accelerates liver regeneration through its interaction with ERα. fightaging.orgnih.gov

Histopathological studies in other animal models, such as male rabbits receiving estradiol benzoate, corroborate these findings, showing a more rapid and progressive proliferation of hepatocytes in treated animals compared to controls. rdd.edu.iq

| Parameter | Time Point | Control Group | This compound Group | P-value |

|---|---|---|---|---|

| Gain in Liver Volume (Mass) | 36 Hours | Similar to Estradiol Group | Similar to Control Group | p=0.1873 |

| Gain in Liver Volume (Mass) | 7 Days | Lower | Higher | p=0.0447 |

| Mitosis Figures | 36 Hours | Similar to Estradiol Group | Similar to Control Group | p=0.3528 |

| Average of Positive PCNA Nuclei | 36 Hours | Lower | Higher | p=0.0009 |

| Average of Positive PCNA Nuclei | 7 Days | Lower | Higher | p=0.0000 |

Experimental and clinical evidence indicates that a significant portion of estradiol's cardiovascular benefits stems from its direct effects on the vascular wall. nih.gov 17β-estradiol positively influences cardiovascular endothelial function by maintaining and upregulating the production of endothelial nitric oxide, a key vasodilator. nih.gov It also inhibits the expression of vasoconstrictors; for example, 17β-estradiol was found to inhibit cyclic strain-induced endothelin-1 (B181129) gene expression in vascular endothelial cells. documentsdelivered.com This inhibitory effect appears to be mediated by the attenuation of reactive oxygen species (ROS) generation, which in turn interferes with the ERK signaling pathway. documentsdelivered.com

Estradiol also stimulates angiogenesis, the formation of new blood vessels. nih.gov This is particularly beneficial for creating collateral vessels in ischemic tissues, which could be advantageous in conditions like coronary artery disease or cerebral ischemia. nih.gov A study in mice demonstrated that 17β-estradiol promotes angiogenesis in the cochlea's stria vascularis by increasing the secretion of Vascular Endothelial Growth Factor (VEGF) through the PI3K/AKT pathway. nih.gov In both in vivo and in vitro models, estradiol treatment improved endothelial cell morphology and enhanced their ability to form tubular structures. nih.gov

Estradiol exerts protective effects on pancreatic β-cells, the cells responsible for producing insulin (B600854). In mouse models, estradiol has been shown to prevent β-cell death (apoptosis) caused by oxidative stress, thereby helping to maintain insulin production and prevent the onset of insulin-deficient diabetes. nih.gov This protective action is mediated, at least in part, through ERα. nih.gov Studies using mice with a targeted disruption of the ERα gene (αERKO mice) showed that these animals were no longer protected by estradiol and were susceptible to β-cell apoptosis and diabetes. nih.gov

The mechanism of protection involves the modulation of cellular stress response pathways. Research suggests that 17-beta estradiol protects pancreatic beta cells by modulating the unfolded protein response (UPR) when the cell's protein-folding capacity in the endoplasmic reticulum (ER) is overwhelmed, a condition known as ER stress. mdpi.com Estradiol appears to enhance the adaptive UPR pathways, which aim to restore homeostasis, while repressing the apoptotic UPR pathways that lead to cell death. mdpi.com In studies on brain-dead rat donors, 17β-estradiol treatment was also found to reduce levels of proinflammatory cytokines and decrease β-cell apoptosis, leading to significantly improved recovery and functionality of pancreatic islets. duke.edu Furthermore, estradiol benzoate can modulate the broader physiological response to stress by attenuating the activation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov

Gene Expression and Epigenetic Regulation in Target Tissues

The gonadal hormone 17β-estradiol (E2) and its receptors are key regulators of gene transcription. nih.govmdpi.com The classical mechanism involves the estradiol-liganded estrogen receptor complex binding directly to specific DNA sequences known as estrogen responsive elements (EREs), which in turn induces or represses gene transcription. mdpi.com

Beyond this direct action, estradiol regulates gene expression through epigenetic modifications—changes that alter gene activity without changing the DNA sequence itself. nih.govmdpi.com These modifications include DNA methylation and post-translational modifications of histone proteins. mdpi.com The estrogen receptor can promote DNA methylation at specific sites in the genome, such as CpG islands, which often leads to gene silencing. mdpi.comnih.gov Furthermore, estrogen receptors cooperate with various histone-modifying enzymes and chromatin remodeling complexes to alter gene transcription. nih.govnih.gov These enzymes can add or remove chemical marks, such as acetyl or methyl groups, on histone proteins, making the DNA more or less accessible for transcription. mdpi.comnih.gov

Estradiol exposure can lead to broad changes in the transcriptomic landscape of target tissues. As previously mentioned in the context of neuroprotection, estradiol plays a crucial role in maintaining the stability of the transcriptome under cellular stress. nih.gov A study analyzing the hippocampal dentate gyrus in ovariectomized rats subjected to status epilepticus (SE) provides a clear example of this effect. nih.gov

In the absence of estradiol, SE induced significant expression changes in 44% of the genes expressed in the dentate gyrus. nih.gov However, in rats with estradiol replacement, the neurotransmission transcriptome was largely protected from these SE-associated alterations. nih.gov This demonstrates that estradiol confers a stabilizing effect on the genome's response to a major stressor, preventing widespread dysregulation of gene expression related to critical functions like glutamatergic, GABAergic, cholinergic, and other neurotransmitter systems. nih.gov The loss of estrogen, therefore, may contribute to a state of transcriptomic instability, rendering the system more vulnerable to damage and neurodegenerative processes. nih.gov

| Condition | Key Finding | Implication |

|---|---|---|

| Ovariectomized (OVX) + SE (No E2) | Expression of 44% of expressed genes was altered. | Loss of estrogen leads to widespread transcriptomic instability under stress. |

| OVX + E2 Replacement + SE | Neurotransmission transcriptome was significantly protected from SE-induced alterations. | Estradiol has a stabilizing and protective effect on gene expression during cellular stress. |

Histone Modification Profiles and Chromatin Remodeling

The binding of estradiol to its receptors initiates a cascade of events that leads to the regulation of gene transcription, a process fundamentally linked to the epigenetic landscape of the cell. mdpi.com This regulation is not merely about docking to DNA; it involves profound changes in chromatin architecture to either permit or restrict access of the transcriptional machinery to gene promoters. researchgate.net

In animal models, estradiol has been shown to directly influence histone modification, a key component of chromatin remodeling. nih.gov Histones are proteins that package DNA into a compact structure called chromatin; chemical modifications to these proteins can alter how tightly the DNA is wound. biomodal.com Estradiol-bound estrogen receptors achieve gene regulation by recruiting a complex of co-activator and co-repressor proteins. These complexes include enzymes that catalyze histone modifications, such as acetylation and methylation. mdpi.com

Histone acetylation, generally associated with transcriptional activation, is a well-documented outcome of estradiol signaling. mdpi.com Studies in middle-aged female mice have demonstrated that direct infusion of 17β-estradiol into the dorsal hippocampus enhances memory consolidation and is associated with an increase in the acetylation of histone H3. nih.govsemanticscholar.org This effect was linked to a reduction in the levels of histone deacetylase (HDAC) proteins, specifically HDAC2 and HDAC3, which are enzymes that remove acetyl groups and typically repress gene expression. nih.govsemanticscholar.org

Conversely, estradiol signaling can also lead to repressive histone marks. In rat models, activation of estrogen signaling through ERα was found to upregulate the repressive H3K27me3 mark while downregulating activating marks like H3K4me2, H3K4me3, and H3ac in the testis during spermatogenesis. nih.gov This demonstrates that the effect of estradiol on the chromatin landscape is highly context-dependent, varying by tissue type and the specific genes being targeted.

| Histone Modification | Effect on Chromatin | General Impact on Transcription | Estradiol-Mediated Effect in Animal Models |

|---|---|---|---|

| Histone H3 Acetylation | Relaxes chromatin structure | Activation | Increased in mouse hippocampus, associated with memory enhancement. nih.govsemanticscholar.org |

| H3K4me2/me3 | Relaxes chromatin structure | Activation | Downregulated in rat testis after ERα activation. nih.gov |

| H3K27me3 | Compacts chromatin structure | Repression | Upregulated in rat testis after ERα activation. nih.gov |

Differential Regulation of Stress-Responsive and Inflammatory Genes

Preclinical studies have firmly established that estradiol significantly modulates the molecular pathways governing stress and inflammation.

Regulation of Stress-Responsive Genes

The body's primary stress response is controlled by the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov Research in ovariectomized female rats has shown that estradiol can temper the activity of this axis. While estradiol appears to enhance HPA axis responses under some conditions, other studies report an inhibitory effect, suggesting a complex, context-dependent role. nih.govnih.gov Selective activation of ERβ has been shown to reduce the reactivity of the HPA axis to stressors. nih.gov

Estradiol's influence extends to the genetic level within the central nervous system. In animal models of stress, pretreatment with estradiol benzoate was found to modulate the expression of genes involved in the synthesis of catecholamines, which are key neurotransmitters in the stress response. For example, in the locus coeruleus, a brain region critical for physiological responses to stress, estradiol treatment prevented the stress-induced increase in dopamine-beta-hydroxylase (Dbh) mRNA.

Regulation of Inflammatory Genes

Estradiol is recognized as a potent immunoregulatory agent, generally acting to suppress inflammatory responses. unimi.itresearchgate.net A primary mechanism for this anti-inflammatory effect is the inhibition of the nuclear factor κB (NF-κB) signaling pathway. unimi.itresearchgate.netnih.gov NF-κB is a key transcription factor that drives the expression of numerous pro-inflammatory mediators, including cytokines and chemokines. nih.gov

In preclinical models using macrophages, 17β-estradiol has been shown to block the activation of NF-κB. unimi.itresearchgate.net It achieves this by preventing the p65 subunit of NF-κB from translocating to the nucleus, an essential step for its function. unimi.itnih.gov This action, mediated primarily through ERα, effectively halts the transcription of NF-κB target genes and prevents the inflammatory cascade. unimi.it

Further studies in rat aortic smooth muscle cells revealed that estradiol can also interfere with NF-κB signaling through ERβ. plos.org In this model, estradiol suppressed the binding of p65 to the promoters of inflammatory genes like Monocyte Chemoattractant Protein-1 (MCP-1) and Cytokine-Induced Neutrophil Chemoattractant-2β (CINC-2β). plos.org This demonstrates a multifaceted approach by which estradiol can curb inflammation at the genetic level.

| Pathway/Mediator | Animal Model/Cell Type | Key Finding | Primary Estrogen Receptor Implicated |

|---|---|---|---|

| NF-κB (p65 subunit) | Mouse Macrophages | Estradiol prevents nuclear translocation, blocking transcriptional activity. unimi.itnih.gov | ERα unimi.it |

| NF-κB (p65 subunit) | Rat Aortic Smooth Muscle Cells | Estradiol inhibits binding of p65 to inflammatory gene promoters. plos.org | ERβ plos.org |

| MCP-1, CINC-2β | Rat Aortic Smooth Muscle Cells | Estradiol reduces NF-κB binding to the promoters of these chemokine genes. plos.org | ERβ plos.org |

| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Rat | Selective activation reduces reactivity to stressors. nih.gov | ERβ nih.gov |

Toxicological Assessment and Safety Mechanism Research

Endocrine Disruptor Compound (EDC) Interactions and Receptor-Mediated Toxicity Mechanisms

As a potent estrogen, the active form of Estradiol (B170435) hexahydrobenzoate, 17β-estradiol, functions as a powerful endocrine-active substance. Its mechanisms are shared by various Endocrine Disruptor Compounds (EDCs), which are exogenous substances that interfere with the normal function of the endocrine system. researchgate.net The primary mechanism of action for estradiol and many estrogenic EDCs is through interaction with specific nuclear hormone receptors, primarily Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). mdpi.comnih.gov

These receptors are ligand-activated transcription factors that, upon binding to estradiol, undergo a conformational change, dimerize, and translocate to the nucleus. frontiersin.org This complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. frontiersin.orgmdpi.com The toxicological potential arises when this signaling is inappropriately activated or inhibited by exogenous compounds.

EDCs can exert their effects in several ways:

Receptor Agonism: Many EDCs mimic estradiol, binding to and activating estrogen receptors, which can lead to an inappropriate hormonal response. researchgate.net

Receptor Antagonism: Some compounds can bind to ERs without activating them, thereby blocking the binding of endogenous estradiol and preventing normal physiological responses. researchgate.net

Alternative Receptor Pathways: EDCs can also activate alternative receptors, such as the G protein-coupled estrogen receptor (GPER), which mediates rapid, non-genomic estrogen signaling. mdpi.comdrugbank.com

The interaction between a compound and an estrogen receptor is highly specific, depending on the chemical structure of the ligand and the ligand-binding domain of the receptor. nih.gov For instance, the phytoestrogen genistein (B1671435) shows a preference for ERβ, whereas the synthetic compound diethyl phthalate (B1215562) may selectively activate ERα. epa.gov This differential binding can lead to varied and tissue-specific toxicological outcomes.

| Compound Type | Primary Receptor Target(s) | Mechanism of Action | Potential Toxicological Outcome |

|---|---|---|---|

| Estradiol (from Estradiol Hexahydrobenzoate) | ERα, ERβ, GPER | Agonist | Disruption of normal endocrine function, cell proliferation |

| Phytoestrogens (e.g., Genistein) | ERα, ERβ (preferential for ERβ) | Primarily Agonist | Perturbation of estrous cycle, developmental effects. nih.gov |

| Xenoestrogens (e.g., Bisphenol A) | ERα, ERβ, ERRγ, AR | Agonist (ERs), Antagonist (AR) | Reproductive abnormalities, metabolic dysfunction. mdpi.commdpi.com |

| Synthetic Estrogens (e.g., Diethylstilbestrol) | ERα, ERβ | High-affinity Agonist | Carcinogenesis, reproductive tract abnormalities. nih.gov |

Long-Term Exposure Studies and Biomarkers of Safety in Research Models

Chronic exposure to estrogens, as might occur with a long-acting depot formulation like this compound, has been investigated in various research models to understand the cumulative effects on neuroendocrine and other systems. nih.gov Studies in rats have shown that long-term exposure to even low levels of estradiol can lead to reproductive senescence, hypertension, and degenerative changes in specific neuronal populations. nih.gov The duration of exposure to estrogens throughout a lifetime can influence susceptibility to conditions like depression during menopause. oruen.comdntb.gov.ua

Biomarkers are crucial tools in toxicology for indicating exposure, effect, or susceptibility. nih.gov In the context of estrogenic compounds, research has focused on identifying sensitive biomarkers that can signal potential adverse effects before overt toxicity is observed. These can range from changes in gene expression to alterations in protein levels in target tissues.

One such biomarker is Calbindin-D9k (CaBP-9k), a calcium-binding protein. The expression of the CaBP-9k gene in the uterus is highly sensitive to estrogenic stimulation. nih.gov Studies have demonstrated that exposure to various EDCs, including octylphenol, nonylphenol, and bisphenol A, leads to a significant increase in uterine CaBP-9k expression in rat models, often correlating with increases in uterine weight. nih.gov This makes the CaBP-9k gene a potentially valuable and sensitive biomarker for screening the estrogenic activity of compounds in vivo. nih.gov

| Biomarker | Biological Matrix/Tissue | Change upon Estrogen Exposure | Significance in Research Models |

|---|---|---|---|

| Calbindin-D9k (CaBP-9k) Gene Expression | Uterus | Upregulation | A sensitive indicator of estrogenic activity in vivo. nih.gov |

| Vitellogenin | Blood Plasma (in oviparous vertebrates) | Increased Synthesis | Classic biomarker for exposure to environmental estrogens. |

| Prolactin (PRL) | Blood Plasma, Pituitary | Increased Levels | Estrogen-induced hyperprolactinemia can indicate pituitary tumors and cause infertility. nih.gov |

| Estrogen Receptor α (ERα) Levels | Hippocampus | Lasting increases after exposure | May mediate long-term impacts on memory and cognitive function. nih.gov |

| Inflammatory Markers (e.g., C-reactive protein, TNF-α) | Blood Plasma | Modulation (increase or decrease) | Indicates inflammatory response, which is linked to cardiovascular effects. nih.gov |

Future Directions and Translational Research Perspectives

Rational Design and Synthesis of Novel Estradiol (B170435) Hexahydrobenzoate Analogs with Enhanced Pharmacological Profiles

The development of novel analogs of estradiol esters, including estradiol hexahydrobenzoate, is a key area of future research. The primary goal is to create molecules with improved pharmacological properties, such as enhanced receptor selectivity, modified duration of action, and tissue-specific effects. Rational drug design, which relies on understanding the structure-activity relationship (SAR), is central to this effort.

Strategies in this area involve modifying the ester group attached to the estradiol core. The nature of this ester chain influences the compound's lipophilicity, which in turn dictates its rate of release from an injected depot and its subsequent hydrolysis into active estradiol. wikipedia.org By synthesizing a library of estradiol esters with varying chain lengths and structures, researchers can systematically investigate how these modifications affect pharmacokinetic profiles. nih.govtransfemscience.orgscispace.comwikipedia.org For instance, longer or more complex ester chains generally result in a longer duration of action. nih.govtransfemscience.org

Recent synthetic methodologies, such as solid-phase synthesis, are being explored to produce estradiol derivatives more efficiently. nih.gov This approach allows for the scalable and adaptable creation of analogs that can be linked to various ligands, potentially for targeted delivery or imaging purposes. nih.gov The synthesis of esters based on other molecules, such as monoterpenoids, has also shown promise in creating compounds with unique pharmacological properties, including analgesic and anti-inflammatory activities, which could be explored in conjunction with estradiol. mdpi.com

The objectives for designing these new analogs are multifaceted:

Enhanced Selectivity: Designing analogs that preferentially bind to one estrogen receptor (ER) subtype (ERα or ERβ) over the other. This could lead to more targeted therapeutic effects with fewer side effects.

Optimized Pharmacokinetics: Creating esters with predictable and sustained release profiles to maintain stable physiological levels of estradiol. nih.gov

Tissue-Specific Action: Developing selective estrogen receptor modulators (SERMs) that exhibit agonist activity in some tissues (like bone) and antagonist activity in others (like breast tissue). nih.gov

| Research Objective | Design Strategy | Desired Pharmacological Outcome |

| Prolonged Duration of Action | Increase lipophilicity via longer/bulkier ester chains. | Sustained and stable release of estradiol from depot injection, reducing administration frequency. |

| Enhanced Receptor Selectivity | Modify estradiol core or ester structure to alter fit in ERα vs. ERβ ligand-binding pocket. | Targeted effects on specific receptor pathways, potentially minimizing off-target effects. |

| Tissue-Specific Effects (SERM) | Introduce modifications that induce unique receptor conformations upon binding. | Agonistic or antagonistic effects depending on the co-regulator proteins present in different tissues. |

| Improved Synthetic Efficiency | Employ novel methods like solid-phase synthesis. | Faster and more adaptable production of a wide range of analogs for screening. nih.gov |

Development of Advanced Drug Delivery Systems for Controlled and Targeted Release in Research Settings

Beyond modifying the molecule itself, innovating the delivery system is crucial for optimizing the therapeutic potential of estradiol esters in research settings. Advanced drug delivery systems aim to provide precise control over the release kinetics and to target the drug to specific tissues or cells, which is particularly important for potent hormones like estradiol.

Current research focuses on various nano- and micro-scale carriers:

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate estradiol. researchgate.net The release rate can be controlled by altering the polymer's molecular weight and composition. researchgate.net Surface modifications, for example with chitosan, can further modify the release profile, often reducing the initial burst release. researchgate.net

Metal-Organic Frameworks (MOFs): These are highly porous materials constructed from metal ions and organic linkers. Their crystalline structure and tunable pore size make them excellent candidates for drug loading and controlled release. dovepress.comnih.gov Studies have shown that Zn-based MOFs can effectively encapsulate β-estradiol and release it in a pH-dependent manner. dovepress.comnih.gov

Exosomes: These are natural, cell-derived nanovesicles that play a role in intercellular communication. nih.gov Loading exosomes with estradiol offers a biocompatible and potentially targetable delivery system. Research has demonstrated that estradiol-loaded exosomes can enhance the survival of bone marrow mesenchymal stem cells, suggesting potential applications in conditions like osteoporosis. nih.gov

Implants and Patches: Slow-releasing reservoir implants and transdermal patches represent alternative systems for achieving long-term, stable drug levels. nih.govnih.gov Comparing different systems, such as matrix pellets versus reservoir implants, has shown that reservoir systems may offer superior control over the release kinetics and reduce inter-individual variability in animal studies. nih.gov

These advanced systems offer the potential for more reproducible and reliable preclinical studies by ensuring consistent and predictable hormone levels. nih.gov

| Delivery System | Material | Key Features | Research Application |

| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Biodegradable, controlled/sustained release, potential for surface modification. researchgate.netresearchgate.net | Oral and injectable formulations for long-term hormone studies. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Zinc ions and organic linkers | High porosity, large surface area, tunable structure, pH-sensitive release. dovepress.comnih.gov | Systems for targeted release in specific microenvironments. |

| Exosomes | Cell-derived vesicles | Biocompatible, low immunogenicity, intrinsic targeting capabilities. nih.gov | Targeted delivery to specific cell types, e.g., in bone regeneration research. nih.gov |

| Reservoir Implants | Biocompatible polymers | Zero-order release kinetics, long-term stable dosing. nih.gov | Reducing variability in animal models for endocrinology studies. nih.gov |

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Estrogen Research

To fully understand the biological impact of this compound and its analogs, future research must move beyond single-endpoint analyses. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular and systemic responses to estrogen exposure. mdpi.com

Genomics and Transcriptomics: These approaches identify the genes and RNA transcripts whose expression is altered by estrogens. biometrixlabs.co.za Studies have used these tools to map estrogen-responsive genes and understand how estrogen receptors regulate gene networks. aacrjournals.orgnih.govresearchgate.net This can reveal novel targets and pathways influenced by specific estradiol analogs.

Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteomic analysis can identify the proteins that interact with estrogen receptors, providing insight into the molecular machinery that mediates estrogen's effects. nih.gov

Metabolomics: This is the systematic study of small molecules, or metabolites, within cells, tissues, or biofluids. Metabolomics can reveal how estrogens alter metabolic pathways, such as glucose and lipid metabolism. nih.govnih.govnih.gov Integrated transcriptomic and metabolomic studies have suggested that estrogen can suppress liver cancer cell growth by altering cellular metabolism. nih.govresearchgate.netnih.gov

By combining these multi-omics datasets, researchers can construct detailed models of estrogen action. nih.gov For example, an integrated analysis could link the activation of an estrogen receptor by an estradiol analog (genomics) to changes in protein expression (proteomics) and subsequent shifts in metabolic pathways (metabolomics). This comprehensive approach is essential for understanding the complex, system-wide effects of estrogens and for identifying potential biomarkers of estrogen activity. mdpi.comnih.gov

Advanced Computational Modeling and In Silico Approaches for Structure-Activity Relationship (SAR) and Pharmacokinetic Predictions

Computational modeling and in silico techniques are becoming indispensable tools in drug discovery and development, offering the ability to predict the properties of novel molecules before they are synthesized. nih.govresearchgate.net These approaches can significantly accelerate the design of new this compound analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net By analyzing a series of known estradiol esters and their activities, researchers can build models that predict the potency or receptor selectivity of new, unsynthesized analogs.

Molecular Docking: This technique predicts how a ligand, such as an estradiol analog, will bind to the three-dimensional structure of its target protein, like the estrogen receptor. nih.govscispace.com Docking can help rationalize binding affinities and guide the design of molecules with improved fit and selectivity for the receptor's ligand-binding pocket. researchgate.net

Pharmacokinetic (PK) Modeling: Computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. For estradiol esters, these models can predict how modifications to the ester chain will affect the drug's release from the injection site and its half-life in the body. nih.govtransfemscience.orgtransfemscience.org This allows for the in silico screening of potential candidates to select those with the most promising pharmacokinetic profiles. nih.gov

These computational tools, when used in combination with experimental validation, create a powerful cycle of design, prediction, synthesis, and testing that can streamline the development of novel estradiol analogs with enhanced pharmacological profiles. nih.gov

Q & A

Q. What are the validated analytical methods for quantifying estradiol hexahydrobenzoate in biological samples, and how do researchers address matrix interference?

EH is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For example, a study validated a method for testosterone esters (including hexahydrobenzoate derivatives) using LC-MS/MS, achieving specificity and selectivity by optimizing chromatographic separation and ionization parameters . To address matrix interference, researchers employ solid-phase extraction (SPE) for sample cleanup and use deuterated internal standards (e.g., estradiol-d4) to correct for ion suppression/enhancement .

Q. How should EH be handled to mitigate its carcinogenic and reproductive toxicity risks in laboratory settings?

EH is classified under GHS08 (H351: suspected carcinogen; H360: reproductive toxicity). Researchers must:

- Use fume hoods and wear nitrile gloves, lab coats, and safety goggles during handling .

- Avoid skin contact and inhalation by working with sealed containers and employing closed-system transfer devices .

- Store EH in a dry, ventilated area away from ignition sources, with containers tightly sealed to prevent oxidation .

Q. What are the recommended protocols for synthesizing EH, and how is purity validated?

EH (CAS 15140-27-9, C25H34O3) is synthesized via esterification of estradiol with hexahydrobenzoic acid under anhydrous conditions. Purity (≥98%) is confirmed using:

Q. How is EH administered in animal studies to model hormone replacement therapy (HRT)?

In ovariectomized rat models, EH is dissolved in peanut oil and administered subcutaneously at 20 µg per dose every 48 hours for 8 weeks. This mimics sustained estrogen release, with serum levels monitored via ELISA to ensure physiological relevance (e.g., 50–200 pg/mL) . Control groups receive vehicle-only injections to isolate EH-specific effects .

Advanced Research Questions

Q. How can conflicting data on EH’s metabolic stability be resolved across studies?

Discrepancies in EH’s half-life (e.g., in vitro vs. in vivo) often arise from differences in:

- Enzyme sources : Liver microsomes from species with varying CYP450 activity (e.g., human vs. rat) .

- Solubility : EH’s low aqueous solubility may lead to underestimation of degradation rates in aqueous buffers. Using organic-aqueous hybrid systems (e.g., 10% DMSO in PBS) improves accuracy .

- Analytical sensitivity : LC-MS/MS with lower detection limits (0.1 ng/mL) reduces false-negative results .

Q. What strategies optimize EH detection in low-concentration biological matrices (e.g., serum or tissue)?

- Derivatization : Use of pentafluorobenzoyl chloride to enhance ionization efficiency in MS .

- Immunoassay cross-reactivity : Validate EH-specific antibodies (e.g., anti-estradiol-HRP conjugates) against structurally similar esters (e.g., estradiol valerate) to minimize false positives .

- Pre-concentration : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with tert-butyl methyl ether improves recovery rates by >85% .

Q. How do researchers model EH’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical studies?

- Compartmental modeling : A two-compartment model with first-order absorption (ka = 0.25 h<sup>−1</sup>) and elimination (ke = 0.05 h<sup>−1</sup>) is used to predict tissue distribution .

- Biomarker correlation : Serum EH levels are correlated with uterine weight changes in ovariectomized models to establish dose-response curves .

Q. What experimental designs address EH’s potential estrogen receptor (ER) subtype selectivity?

- ERα/ERβ binding assays : Competitive radioligand binding with [<sup>3</sup>H]-estradiol in transfected HEK293 cells .